
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic properties. DMPEP belongs to the pyrazine class of compounds and has a chemical structure that is similar to other psychoactive substances, such as cathinones and amphetamines. In
Applications De Recherche Scientifique
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been studied for its potential therapeutic properties in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and addiction. It has been shown to enhance cognitive function and improve memory in animal studies. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has also been investigated for its potential use as a tool for studying the structure and function of the brain.
Mécanisme D'action
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide acts as a potent dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine and norepinephrine in the brain are thought to be responsible for the psychoactive effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, such as increased alertness, euphoria, and stimulation.
Biochemical and Physiological Effects
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a significant impact on the levels of various neurotransmitters in the brain. It increases the levels of dopamine and norepinephrine, which are associated with increased arousal and attention. It also increases the levels of serotonin, which is involved in regulating mood and emotions. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a positive effect on cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a high potential for abuse and addiction, which makes it difficult to use in human studies.
Orientations Futures
There are several future directions for research on N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide. One area of interest is its potential therapeutic use in the treatment of neuropsychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is its use as a tool for studying the structure and function of the brain. Additionally, further studies are needed to investigate the long-term effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide and its potential for abuse and addiction.
Méthodes De Synthèse
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reductive amination of pyrazine-2-carboxylic acid with 1-phenylethylamine and sodium triacetoxyborohydride. Another method involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine and trifluoroacetic anhydride in the presence of triethylamine. The final product is then purified using column chromatography.
Propriétés
IUPAC Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-17-14(10-16-11)15(19)18(3)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZOOASFHKNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

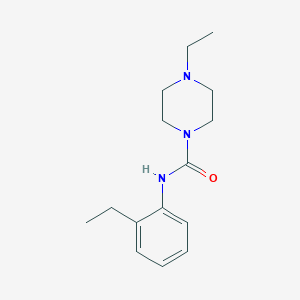
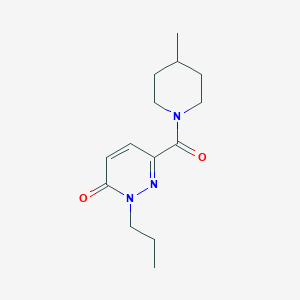
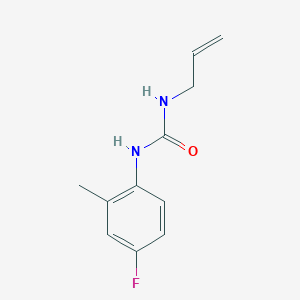
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
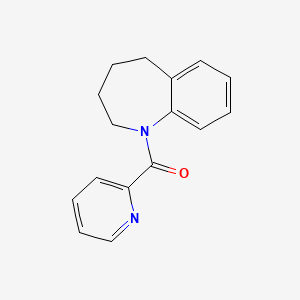
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
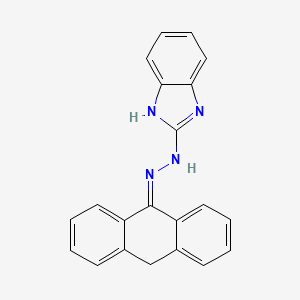


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
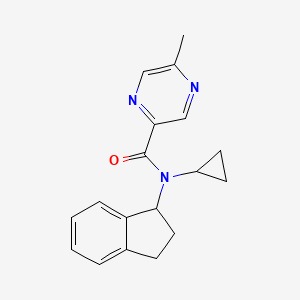
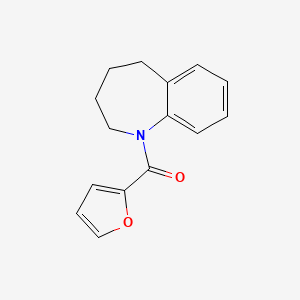
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)